molecular formula C11H20BNO4 B2697267 (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid CAS No. 2304631-66-9

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid

Cat. No.: B2697267
CAS No.: 2304631-66-9
M. Wt: 241.09
InChI Key: FXVGRBYYBFYIRV-UHFFFAOYSA-N
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Description

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a cyclohexene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of a suitable cyclohexene derivative followed by oxidation to introduce the boronic acid functionality. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. The general synthetic route can be summarized as follows:

    Hydroboration: The addition of a borane reagent to the cyclohexene derivative to form the corresponding borane intermediate.

    Oxidation: Conversion of the borane intermediate to the boronic acid using an oxidizing agent such as hydrogen peroxide or sodium perborate.

    Protection: Introduction of the Boc group to protect the amino functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: Conversion of the boronic acid to the corresponding alcohol or ketone using oxidizing agents.

    Substitution: Nucleophilic substitution reactions at the amino group after deprotection of the Boc group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Substitution: Various nucleophiles (e.g., amines, alcohols) and deprotection agents (e.g., trifluoroacetic acid for Boc removal).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid can be compared with other boronic acids and boronate esters:

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the amino and cyclohexene functionalities.

    Pinacolborane: A boronate ester used in similar coupling reactions but with different reactivity and stability profiles.

    This compound: Unique due to its Boc-protected amino group and cyclohexene ring, offering distinct reactivity and applications.

By understanding the unique properties and applications of this compound, researchers can leverage its potential in various fields of science and industry.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h7,9,15-16H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVGRBYYBFYIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(CCC1)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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